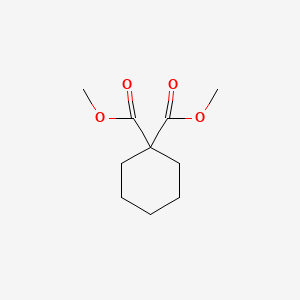

Dimethyl Cyclohexane-1,1-dicarboxylate

Description

Properties

CAS No. |

72963-31-6 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

dimethyl cyclohexane-1,1-dicarboxylate |

InChI |

InChI=1S/C10H16O4/c1-13-8(11)10(9(12)14-2)6-4-3-5-7-10/h3-7H2,1-2H3 |

InChI Key |

GGCUUOGRTPMFQK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCCC1)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Organic Synthesis

- Building Block : Dimethyl cyclohexane-1,1-dicarboxylate serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as esterification, reduction, and substitution.

- Reagent : It acts as a reagent in chemical reactions, facilitating the formation of new compounds.

Biological Research

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. In vitro studies have shown a dose-dependent decrease in interleukin-6 production when cells are treated with this compound.

- Antioxidant Activity : The compound also demonstrates antioxidant properties, potentially contributing to its therapeutic effects by scavenging free radicals.

Medicinal Chemistry

- Investigated for its potential therapeutic applications, particularly in developing topical formulations aimed at reducing inflammation and oxidative stress.

Industrial Applications

This compound is utilized in various industrial processes:

Polymer Production

- It is a key intermediate for synthesizing polyesters and polyamides. Its unique properties enhance the performance characteristics of these materials.

- Coatings formulated with this compound exhibit excellent hardness, flexibility, and resistance to chemicals and corrosion.

Chemical Manufacturing

- Employed in producing synthetic lubricants and stabilizers for plastics and resins.

Case Studies on Biological Effects

Several case studies highlight the biological effects of this compound:

Topical Application for Inflammation

- A study involving animal models with induced skin inflammation demonstrated that topical application of this compound significantly reduced redness and swelling compared to control groups.

Cell Culture Studies

- In vitro studies using human cell lines revealed that treatment with this compound led to decreased levels of inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The position of ester groups on the cyclohexane ring significantly influences physical and chemical behaviors. Key analogs include:

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Physical State (25°C) | Melting Point (°C) | Boiling Point (°C/mmHg) |

|---|---|---|---|---|---|---|

| Dimethyl cyclohexane-1,1-dicarboxylate | 1,1 | C₁₀H₁₆O₄ | 200.23* | Liquid | Not reported | ~106–108 (1 mmHg)† |

| Dimethyl cyclohexane-1,2-dicarboxylate | 1,2 | C₁₀H₁₆O₄ | 200.23 | Solid | 148–150 (trans)‡ | Not reported |

| Dimethyl cyclohexane-1,3-dicarboxylate | 1,3 | C₁₀H₁₆O₄ | 200.23 | Solid | Not reported | Not reported |

| Dimethyl cyclohexane-1,4-dicarboxylate | 1,4 (trans isomer) | C₁₀H₁₆O₄ | 200.23 | Liquid/Solid | 24–27 | Not reported |

*Inferred from trans-1,4 isomer data ; †Based on diethyl analog ; ‡From tetralin derivative synthesis .

Key Observations:

- Physical State : 1,1 and 1,4 isomers are typically liquids, while 1,2 and 1,3 analogs are solids, reflecting differences in molecular symmetry and packing efficiency.

This compound (DCHD):

- Cyclopropane Ring-Opening : Reacts with aromatic aldehydes (e.g., benzaldehyde derivatives) in the presence of TaCl₅ to form substituted tetralins via a unique Lewis acid-mediated mechanism .

- Steric Limitations : The 1,1-diester configuration may hinder reactions requiring planar transition states, unlike less hindered isomers.

Other Isomers:

- 1,2-Dicarboxylates : Exhibit higher symmetry and are used in stereoselective syntheses. For example, trans-1,2-diacids serve as chiral building blocks in asymmetric catalysis .

- 1,4-Dicarboxylates (trans) : Commercial availability and liquid state make them suitable for polymer cross-linking and solvent applications .

Q & A

Q. What are the recommended synthetic routes for preparing dimethyl cyclohexane-1,1-dicarboxylate, and how can reaction conditions be optimized?

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of chromatographic (GC, HPLC) and spectroscopic techniques:

-

GC-MS : Retention time and fragmentation patterns (e.g., m/z 200.23 for molecular ion peak) .

-

¹H/¹³C NMR : Key signals include ester methyl groups (δ ~3.7 ppm for OCH₃) and cyclohexane protons (δ ~1.2–2.5 ppm) .

-

IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and C-O ester bonds at ~1250 cm⁻¹ .

- Quality Control Metrics :

| Technique | Critical Parameters |

|---|---|

| GC-MS | Retention time: ~8–10 min |

| NMR | Integration ratios for CH₃ groups |

Advanced Research Questions

Q. What strategies are effective for resolving stereoisomerism in this compound derivatives?

- Methodological Answer : Cis/trans isomerism arises due to restricted rotation of the cyclohexane ring. Techniques include:

Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer : The 1,1-dicarboxylate’s steric hindrance slows nucleophilic attacks compared to monoesters. Reactivity studies involve:

-

Kinetic Analysis : Monitor hydrolysis rates under acidic/basic conditions via pH-stat titration.

-

Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and electron density distributions .

- Reactivity Data :

| Condition | Half-life (t₁/₂) |

|---|---|

| 0.1 M NaOH | 24–48 hours |

| 0.1 M HCl | >72 hours |

Q. What are the applications of this compound in synthesizing functionalized cyclopropane derivatives?

- Methodological Answer : The compound serves as a precursor in cyclopropanation via [2+1] cycloaddition with carbenes. Example protocol:

Generate dichlorocarbene (CCl₂) from chloroform and a strong base (e.g., t-BuOK).

React with this compound at −20°C to form cyclopropane-1,1-diesters.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield Optimization :

| Base | Yield (%) |

|---|---|

| t-BuOK | 65–70 |

| NaH | 50–55 |

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.